
2-Methoxypyrimidine-5-sulfonyl chloride
Overview
Description
2-Methoxypyrimidine-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a pyrimidine ring substituted with a methoxy (-OCH₃) group at position 2 and a sulfonyl chloride (-SO₂Cl) group at position 4. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonamide or sulfonate groups into target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyrimidine-5-sulfonyl chloride typically involves the chlorosulfonation of 2-methoxypyrimidine. This reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The reaction conditions usually require a controlled temperature environment to avoid decomposition or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyrimidine-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids or bases can be used to facilitate these reactions.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Bioactive Compounds
2-Methoxypyrimidine-5-sulfonyl chloride is frequently employed as a key intermediate in synthesizing compounds with significant biological activities. It has been utilized in the development of various drug candidates targeting diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. For instance, it can be transformed into sulfonamide derivatives that exhibit antibacterial properties or serve as enzyme inhibitors .
1.2 Antitumor Activity
Research indicates that derivatives of this compound have shown promising antitumor activities. These compounds can be designed to inhibit specific protein kinases involved in tumor progression, making them potential candidates for cancer therapy. Studies have demonstrated that modifications to the pyrimidine core can enhance potency against various cancer cell lines .
1.3 Structure-Activity Relationship Studies
The compound has been integral in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of new therapeutic agents. By systematically altering substituents on the pyrimidine ring, researchers can identify compounds with improved pharmacological profiles .
Chemical Synthesis Applications
2.1 Reagent in Organic Synthesis
As a sulfonyl chloride, this compound is an effective reagent for introducing sulfonyl groups into organic molecules. This property is particularly valuable in synthesizing complex organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for straightforward incorporation into various synthetic pathways .
2.2 Development of Enzyme Inhibitors
The compound has been utilized in synthesizing enzyme inhibitors that target critical pathways in disease processes. For example, it can be modified to create inhibitors for matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
Agricultural Applications
3.1 Herbicide Development
In addition to its pharmaceutical applications, this compound has potential uses in agricultural chemistry as a precursor for developing herbicides. Its sulfonamide derivatives may exhibit herbicidal activity against specific weed species, contributing to crop protection strategies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methoxypyrimidine-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and applications of sulfonyl chlorides are influenced by their substituents and heterocyclic cores. Below is a detailed comparison with three closely related compounds:
Structural and Physicochemical Properties
*Theoretical values for this compound are inferred from structural analogs.
Key Observations:
- Core Heterocycle : Pyrimidine-based compounds (e.g., entries 1, 2, 4) exhibit greater aromatic stability compared to pyridine derivatives (entry 3), influencing their electronic properties and reactivity in nucleophilic substitutions .
- Substituent Effects: The methoxy group (electron-donating) in the target compound may reduce electrophilicity at the sulfonyl chloride group compared to the electron-withdrawing chloro (entry 2) or trifluoromethyl (entry 4) substituents .
Reactivity and Stability
Biological Activity
2-Methoxypyrimidine-5-sulfonyl chloride (CAS No. 1108654-53-0) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring substituted with a methoxy group and a sulfonyl chloride moiety, which enhances its reactivity towards nucleophiles. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.
- Molecular Formula : CHClNOS
- Molecular Weight : 208.6 g/mol
- Purity : ≥95%
Property | Value |
---|---|
CAS No. | 1108654-53-0 |
Molecular Formula | CHClNOS |
Molecular Weight | 208.6 g/mol |
Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves the sulfonylation of 2-methoxypyrimidine using chlorosulfonic acid under controlled conditions to maximize yield and minimize decomposition. This reaction is generally performed at low temperatures to ensure high product stability.
The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which acts as an electrophile that readily reacts with nucleophiles such as amines and alcohols. This reactivity allows for the formation of sulfonamide derivatives, which have been shown to exhibit various biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain sulfonamide derivatives derived from this compound show potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Studies
- Antibacterial Activity : A study evaluated several sulfonamide derivatives synthesized from this compound against common bacterial strains. The results showed that some derivatives had MIC values as low as 7.81 µg/mL against E. coli, indicating their potential as effective antimicrobial agents .
- Covalent Modifiers : Another investigation highlighted the use of sulfonylpyrimidines as covalent inhibitors targeting specific proteins in pathogenic bacteria. These compounds showed selective inhibition of S. aureus sortase A by covalently modifying the active site cysteine residue, demonstrating their utility in developing new antibacterial therapies .
Applications in Research and Industry
The compound is utilized in various scientific research applications:
- Medicinal Chemistry : It serves as an intermediate in synthesizing complex pyrimidine derivatives with potential therapeutic applications.
- Biological Research : The ability to modify biomolecules through sulfonylation reactions allows researchers to study protein interactions and functions.
- Industrial Uses : The compound is also explored for producing specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
This compound can be compared with other pyrimidine derivatives such as:
- 2-Chloropyrimidine-5-sulfonyl chloride : Lacks the methoxy group, potentially altering its reactivity and biological activity.
- 2-Methoxypyrimidine-4-sulfonyl chloride : Similar structure but differs in the position of the sulfonyl chloride group.
Compound | Structural Difference | Potential Activity |
---|---|---|
This compound | Methoxy at position 2 | Enhanced reactivity |
2-Chloropyrimidine-5-sulfonyl chloride | Chlorine instead of methoxy | Different biological profile |
2-Methoxypyrimidine-4-sulfonyl chloride | Sulfonyl at position 4 | Varies based on substitution |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-methoxypyrimidine-5-sulfonyl chloride in laboratory settings?
- Methodological Answer :
- Always wear PPE: chemical-resistant gloves, lab coat, safety goggles, and a respirator if aerosolization is possible. Work in a fume hood to minimize inhalation risks.
- Avoid skin contact due to potential sulfonyl chloride reactivity; immediately rinse with water for 15 minutes if exposed .
- Store in a cool, dry place away from moisture and bases. Use airtight containers to prevent hydrolysis. Dispose of waste via approved hazardous chemical disposal services .
Q. How is this compound synthesized, and what parameters are critical for success?
- Methodological Answer :
- Synthetic Route : Typically prepared via chlorosulfonation of 2-methoxypyrimidine using chlorosulfonic acid under controlled temperatures (0–5°C).
- Key Parameters :
- Temperature Control : Excess heat leads to over-sulfonation or decomposition. Monitor with a thermocouple.
- Moisture Exclusion : Use anhydrous solvents (e.g., dry dichloromethane) to prevent hydrolysis to the sulfonic acid .
- Reaction Progress : Track via TLC (silica gel, hexane/ethyl acetate 3:1) or in situ FTIR to detect S=O stretching (~1370 cm⁻¹) .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6) shows pyrimidine protons at δ 8.5–9.0 ppm (aromatic) and methoxy group at δ 3.9–4.1 ppm. ¹³C NMR confirms sulfonyl chloride (C-SO₂Cl at ~125 ppm) .
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ at m/z 246.60 (C₅H₂ClF₃N₂O₂S) .
- Elemental Analysis : Verify Cl and S content to confirm purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in sulfonyl chloride derivatives?
- Methodological Answer :
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and direct sulfonation to the 5-position .
- Catalysis : Introduce Lewis acids (e.g., AlCl₃) to activate the pyrimidine ring, favoring electrophilic substitution at the electron-deficient position .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict reactive sites based on frontier molecular orbitals .
Q. How to resolve contradictions in reactivity data between this compound and analogs under nucleophilic substitution?
- Methodological Answer :
- Comparative Kinetic Studies : Measure reaction rates with amines (e.g., aniline vs. bulky tert-butylamine) to assess steric/electronic effects. Use HPLC to quantify product ratios .
- Solvent Polarity : Test in DMSO (high polarity) vs. THF (low polarity) to determine if solvent-assisted mechanisms dominate.
- Isotopic Labeling : Use ³⁵S-labeled sulfonyl chloride to track substitution pathways via autoradiography .
Q. What are the decomposition pathways of this compound during storage, and how can stability be improved?
- Methodological Answer :
- Pathways : Hydrolysis to 2-methoxypyrimidine-5-sulfonic acid (accelerated by moisture) or thermal decomposition to SO₂ and chlorinated byproducts .
- Stabilization :
- Store under inert gas (argon) in amber glass vials at -20°C.
- Add desiccants (molecular sieves) to containers.
- Avoid prolonged storage; use freshly synthesized batches for critical reactions .
Q. How can computational tools predict novel reactions involving this compound?
- Methodological Answer :
- Reactivity Prediction : Use Molsoft or Schrödinger Suite to model transition states for nucleophilic attacks, focusing on sulfonyl chloride’s electrophilic sulfur .
- Docking Studies : Screen for potential biological targets (e.g., enzyme active sites) using AutoDock Vina, leveraging PubChem’s 3D conformer data .
- Degradation Modeling : Apply QSPR models to correlate molecular descriptors (e.g., Hammett σ) with hydrolysis rates .
Properties
IUPAC Name |
2-methoxypyrimidine-5-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSVRMUAEMFSAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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